molecular formula C14H18 B6217940 1-methyl-1-phenylspiro[3.3]heptane CAS No. 2751611-08-0

1-methyl-1-phenylspiro[3.3]heptane

Cat. No.: B6217940
CAS No.: 2751611-08-0
M. Wt: 186.3
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Methyl-1-phenylspiro[3.3]heptane is a spirocyclic compound featuring a central spiro[3.3]heptane core substituted with methyl and phenyl groups at the 1-position. Spiro[3.3]heptane derivatives are increasingly studied as saturated bioisosteres for aromatic rings, offering improved metabolic stability and reduced toxicity while retaining pharmacological activity . The rigid, three-dimensional structure of spiro[3.3]heptane enhances stereochemical control, making it valuable in drug design. This compound’s methyl and phenyl substituents likely enhance lipophilicity and π-π stacking interactions, respectively, which are critical for binding to hydrophobic targets.

Properties

CAS No.

2751611-08-0

Molecular Formula

C14H18

Molecular Weight

186.3

Purity

95

Origin of Product

United States

Preparation Methods

Dichloroketene-Olefin Cycloaddition

A foundational approach involves [2+2] cycloaddition between dichloroketene and substituted olefins. This method, adapted from spiro[3.3]heptane syntheses (DiVA Portal, 2009), utilizes thermal conditions to form the bicyclic core. For 1-methyl-1-phenyl derivatives, methyl- and phenyl-substituted olefins (e.g., 1-methyl-1-phenylethylene) react with in situ-generated dichloroketene to yield dichlorospiro intermediates. Subsequent reductive dechlorination using zinc-copper amalgam furnishes the target compound.

Key Data:

  • Yield: 37–61% over multiple steps.

  • Conditions: Refluxing diethyl ether or THF, 12–24 hours.

  • Challenges: Low regioselectivity necessitates chromatographic purification.

Strain-Relocating Semipinacol Rearrangement

Cyclopropanol-Bicyclobutane Coupling

A high-yielding route involves the reaction of 1-sulfonylcyclopropanols with lithiated 1-sulfonylbicyclo[1.1.0]butanes (PMC, 2023). The initial nucleophilic addition forms a 1-bicyclobutylcyclopropanol intermediate, which undergoes acid-catalyzed semipinacol rearrangement to produce spiro[3.3]heptan-1-ones. For hydrocarbon targets like 1-methyl-1-phenylspiro[3.3]heptane, ketone reduction via Wolff-Kishner or Clemmensen methods is required.

Optimized Protocol:

  • Cyclopropanol Synthesis: React methyl-phenylcyclopropane with m-CPBA.

  • Lithiated Bicyclobutane Addition: Use LDA at −78°C in THF.

  • Rearrangement: Treat with methanesulfonic acid (MsOH) at 25°C.

  • Reduction: Apply Huang-Minlon modification (hydrazine, NaOH, ethylene glycol).

Performance Metrics:

  • Rearrangement Yield: >90%.

  • Overall Yield Post-Reduction: 68–74%.

Double Substitution Reactions

Di-Electrophile/Di-Nucleophile Cyclization

This method, inspired by Fecht’s acid synthesis, employs tetra-electrophilic pentaerythritol tetrabromide and bis-nucleophilic malonates (DiVA Portal, 2009). For 1-methyl-1-phenyl derivatives, methyl- and phenyl-substituted malonates react with 1,3-dibromo-2,2-dimethoxypropane under basic conditions to form the spiro core.

Procedure:

  • Alkylation: React diethyl methyl-phenylmalonate with 1,3-dibromo-2,2-dimethoxypropane.

  • Cyclization: Use KOtBu in DMF at 80°C.

  • Demethylation: Treat with BBr₃ in DCM.

Outcomes:

  • Yield: 65% for analogous spiro compounds.

  • Advantage: Avoids ketene intermediates, enhancing safety.

Photoinduced [4+2] Cycloaddition

Diene-Quinonemethide Coupling

A novel photochemical method leverages [4+2] cycloaddition between 1-arylbutadienes and quinonemethides (RSC, 2024). Irradiation at 455 nm facilitates the formation of spiro[3.3]heptanes with aryl and alkyl substituents.

Case Study:

  • Substrates: 1-Phenylbutadiene and methyl-substituted quinonemethide.

  • Conditions: Acetonitrile, 25°C, 16 hours.

  • Yield: 42% (unoptimized).

Comparative Analysis of Methods

Method Starting Materials Key Reagents Yield Advantages Limitations
[2+2] CycloadditionDichloroketene, substituted olefinsZn(Cu), POCl₃37–61%Direct spiro-core formationLow yield, complex purification
Semipinacol RearrangementCyclopropanols, bicyclobutanesMsOH, hydrazine68–74%High rearrangement efficiencyRequires post-reduction step
Double SubstitutionMalonates, di-electrophilesKOtBu, BBr₃65%Scalable, avoids ketenesLimited to symmetric substrates
Photoinduced [4+2]Butadienes, quinonemethidesLight (455 nm)42%Mild conditions, stereocontrol potentialUnoptimized, moderate yields

Chemical Reactions Analysis

1-Methyl-1-phenylspiro[3.3]heptane undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols.

    Substitution: Nucleophilic substitution reactions can occur, where halogenated derivatives of the compound react with nucleophiles such as amines or thiols to form substituted products.

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Medicinal Chemistry

Bioisosterism and Drug Design
The spiro[3.3]heptane core serves as an effective bioisostere for aromatic systems in drug design. This structural feature can enhance the pharmacological profile of drugs by improving binding affinity and selectivity towards biological targets. For instance, spiro[3.3]heptane derivatives have been incorporated into several therapeutic agents, such as anticancer drugs like sonidegib and vorinostat, demonstrating improved potency compared to their benzene counterparts . The introduction of the spirocyclic structure allows for a more rigid conformation that can optimize interactions with receptor sites.

Case Study: Anticancer Activity
Research has indicated that compounds featuring the spiro[3.3]heptane scaffold exhibit significant anticancer properties. In a study, various derivatives were synthesized and evaluated for their activity against cancer cell lines, yielding promising results that suggest these compounds could serve as leads in developing new anticancer therapies .

Organic Synthesis

Synthetic Routes
The synthesis of 1-methyl-1-phenylspiro[3.3]heptane typically involves multi-step processes that may include cycloaddition reactions and functional group modifications. Notably, [2+2] cycloaddition reactions between dichloroketene and olefins have been explored to produce spirocyclic compounds with varying yields . The ability to introduce different substituents at defined positions on the spirocyclic framework enhances its utility in creating libraries of compounds for biological testing.

Table: Summary of Synthetic Methods

Method Description Yield
[2+2] CycloadditionReaction between dichloroketene and olefinsLow to moderate
Friedel-Crafts AcylationIntroduction of phenyl groups via acylationVariable
Reductive AminationFormation of amines from carbonyl precursorsModerate

Materials Science

Unique Properties
The spirocyclic structure of this compound imparts significant stability and rigidity, making it an attractive candidate for developing specialty materials. Its unique chemical properties can be exploited in creating polymers or coatings with enhanced mechanical strength and thermal stability.

Mechanism of Action

The mechanism of action of 1-methyl-1-phenylspiro[3.3]heptane involves its interaction with specific molecular targets and pathways. For instance, when incorporated into drugs like sonidegib and vorinostat, it acts as a bioisostere, replacing benzene rings and enhancing the drug’s potency and selectivity. The non-coplanar exit vectors of the spiro[3.3]heptane core contribute to its unique biological activity .

Comparison with Similar Compounds

Comparative Analysis with Similar Spiro[3.3]heptane Derivatives

Structural and Functional Comparisons

The table below highlights key structural features, applications, and properties of 1-methyl-1-phenylspiro[3.3]heptane and related compounds:

Compound Name Molecular Formula Key Substituents Application/Activity Key Properties References
This compound C₁₃H₁₆ Methyl, Phenyl Bioisostere for benzene rings High rigidity, lipophilicity
6-Oxa-1-azaspiro[3.3]heptane C₅H₉NO Oxygen, Nitrogen Ligand in DYRK inhibitors Polar groups, moderate MW
2-Thia-6-selenaspiro[3.3]heptane C₅H₈SSe Sulfur, Selenium Coordination chemistry Metal-binding, rigid
2-Methyl-2,6-diazaspiro[3.3]heptane C₆H₁₂N₂ Diazaspiro, Methyl Medicinal building block High solubility, N-donor
1-Benzyl-1,6-diazaspiro[3.3]heptane dihydrochloride C₁₂H₁₈Cl₂N₂ Benzyl, Diazaspiro Organic synthesis, R&D High purity (≥95%), versatile
Key Observations:
  • Bioisosteric Utility : this compound replaces aromatic systems (e.g., benzene) in drug candidates, reducing oxidative metabolism risks while maintaining potency . In contrast, 1-azaspiro[3.3]heptane derivatives mimic piperidine rings, enhancing target selectivity in kinase inhibitors like DYRK .
  • Coordination Chemistry : Selenium/sulfur-containing analogs (e.g., 2-thia-6-selenaspiro[3.3]heptane) form stable complexes with transition metals, enabling applications in catalysis and materials science .
  • Solubility and Reactivity : Diazaspiro derivatives (e.g., 2-methyl-2,6-diazaspiro[3.3]heptane) exhibit high solubility due to nitrogen atoms, making them suitable for aqueous-phase reactions .

Physical and Chemical Properties

  • Lipophilicity : The phenyl group in this compound increases logP compared to polar derivatives like 6-oxa-1-azaspiro[3.3]heptane (MW = 99.13) .
  • Thermal Stability : Spiro[3.3]heptane derivatives generally exhibit high thermal stability due to their rigid structures, as demonstrated in liquid crystal applications .

Q & A

Basic Research Question

  • X-ray crystallography : Gold standard for confirming spiro connectivity and stereochemistry. For example, 1-phenyl-1,6-diazaspiro[3.3]heptane structures were resolved via single-crystal XRD, revealing nonplanar ring systems .
  • NMR spectroscopy :
    • ¹H-¹H COSY and NOESY identify through-space couplings between methyl and phenyl groups.
    • ¹³C NMR distinguishes quaternary carbons at spiro junctions (δ ~40–50 ppm) .
  • HRMS : Validates molecular formula, especially for halogenated or heteroatom-containing variants.

How do electronic and steric effects of the methyl and phenyl substituents influence reactivity in cross-coupling reactions?

Advanced Research Question

  • Steric effects : The methyl group at the spiro center creates a congested environment, limiting access to catalysts. This necessitates bulky ligands (e.g., XPhos) in Suzuki-Miyaura couplings to prevent catalyst poisoning .
  • Electronic effects : The phenyl ring’s electron-withdrawing nature deactivates the spiro core toward electrophilic substitution. However, directing groups (e.g., -NHBoc) can meta-direct functionalization, as demonstrated in azaspiro systems .
  • Case study : In 1-cyclopropyl-2-azaspiro[3.3]heptane, steric shielding from the cyclopropyl group reduced unwanted β-hydride elimination during alkylation .

What strategies address contradictions in reported biological activity data for spiro[3.3]heptane analogs?

Advanced Research Question
Discrepancies often arise from assay variability or impurity profiles . Mitigation strategies include:

Standardized assays : Use orthogonal methods (e.g., SPR vs. fluorescence polarization) to confirm target engagement. For example, kinase inhibition by 6-amino-2-azaspiro[3.3]heptane derivatives showed IC₅₀ variations of ±20% across labs .

Metabolite profiling : LC-MS/MS identifies active metabolites that may contribute to observed effects (e.g., N-oxidation products).

Structural benchmarking : Compare activity against a panel of related compounds (Table 1, ). For instance, 1-phenyl substitution enhances antimicrobial activity by 3-fold over methyl analogs .

How can structure-activity relationship (SAR) studies optimize the pharmacological profile of this compound derivatives?

Basic Research Question

  • Substituent variation : Replace the phenyl group with bioisosteres (e.g., pyridyl or thiophene) to modulate lipophilicity (clogP) and solubility.
  • Positional effects : Introduce substituents at the 3- or 5-position of the spiro core to alter steric interactions with target binding pockets .
  • Case study : 3-(Methoxymethyl)-1-azaspiro[3.3]heptane showed improved blood-brain barrier penetration over nonpolar analogs, attributed to its lowered logD .

What are the challenges in scaling up the synthesis of this compound for preclinical studies?

Advanced Research Question

  • Purification bottlenecks : Replace column chromatography with continuous crystallization or membrane filtration to reduce solvent waste.
  • Intermediate stability : Monitor for epimerization or ring-opening during storage (e.g., via stability-indicating HPLC).
  • Process safety : Assess exothermic risks in cyclization steps using reaction calorimetry .

Industrial-scale production of 2-azaspiro[3.3]heptane derivatives employs flow reactors to enhance reproducibility and throughput .

Table 1: Comparative Bioactivity of Spiro[3.3]heptane Derivatives

CompoundTargetIC₅₀ (nM)Selectivity IndexReference
1-Phenyl-1,6-diazaspiro[...]CDK2 Kinase1208.5
6-Methyl-2-azaspiro[...]Serotonin Receptor4502.1
3-Methoxymethyl-1-azaspiro[...]Dopamine Transporter8912.3

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.